molecular formula C26H23NS B023349 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 109904-25-8

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B023349
CAS No.: 109904-25-8
M. Wt: 381.5 g/mol
InChI Key: FZKZMCVLPGUJJQ-UHFFFAOYSA-N
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Description

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a pivotal trityl-protected intermediate in advanced pharmaceutical research and development. Its primary research value lies in the synthesis of potent antiplatelet agents, most notably serving as a key precursor in the multi-step synthesis of (S)-(+)-Clopidogrel sulfate, a widely used P2Y12 ADP receptor antagonist . The trityl (triphenylmethyl) group is a critical protecting group that safeguards the nitrogen atom in the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system during synthetic sequences, allowing for precise chemical modifications at other sites of the molecule before its final deprotection. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is recognized in medicinal chemistry as a bioisostere for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system, a property that has been explored in the design of inhibitors for enzymes such as phenylethanolamine N-methyltransferase (PNMT) . Beyond its application in cardiovascular drug discovery, this heterocyclic core structure and its derivatives are investigated for a broad spectrum of biological activities, including potential anticancer properties, as demonstrated in studies against human lung carcinoma cell lines . This compound is an essential building block for researchers focused on developing novel therapeutic agents and studying structure-activity relationships in drug discovery.

Properties

IUPAC Name

5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-25-21(20-27)17-19-28-25/h1-15,17,19H,16,18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKZMCVLPGUJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548310
Record name 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109904-25-8
Record name 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory-Scale Synthesis

The most widely documented method involves a three-step sequence starting from N-trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (CAS: 109904-25-8). Key steps include:

  • Lithiation : At -5°C, n-butyllithium (1.6 M in hexane) deprotonates the substrate in a tetrahydrofuran (THF)-toluene solvent system (2:5 v/v).

  • Borylation : Trimethyl borate (1.2 eq) is added at -5°C, forming a boronate intermediate.

  • Oxidation : Hydrogen peroxide (30%) oxidizes the intermediate to yield the target compound.

Reaction Conditions :

  • Temperature: -5°C to 10°C

  • Solvent: THF-toluene (2:5)

  • Yield: 99%

Critical Parameters :

  • Strict temperature control (±2°C) prevents side reactions.

  • Toluene enhances borate solubility, improving reaction homogeneity.

Industrial Adaptation

Patent EP3475288B1 discloses a scaled-up variant using hexyl-lithium (2.47 M) and tributyl borate:

Key Modifications :

  • Solvent : Toluene replaces THF for cost efficiency.

  • Reagent Ratios :

    • Hexyl-lithium: 1.1 eq

    • Tributyl borate: 1.5 eq

  • Workup : Quenching with aqueous HCl (6 M) isolates the hydrochloride salt, simplifying purification.

Performance Metrics :

  • Scale: 26.14 kg substrate

  • Purity: >99.5% (HPLC)

  • Throughput: 80 kg/week

Cyclization of N-(2-Ethyl)Thiophene Methylamine

Monomer Preparation

Liu et al. (2013) developed an alternative route starting from 2-thiopheneethylamine and formaldehyde:

Polymerization :

  • Conditions : Ethanol, 30% HCl, 60°C, 4 hr

  • Intermediate : N-(2-ethyl)thiophene methylamine (85% yield).

Cyclization :

  • Catalyst : 30% HCl in ethanol

  • Temperature : 70°C, 6 hr

  • Yield : 78%.

Advantages :

  • Avoids cryogenic conditions.

  • Uses inexpensive formaldehyde and ethanol.

Comparative Analysis of Synthetic Routes

Parameter Lithiation-Borylation Cyclization
Starting MaterialN-trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine2-Thiopheneethylamine
Key Reagentsn-BuLi, B(OMe)₃, H₂O₂Formaldehyde, HCl
Temperature Range-5°C to 10°C60°C to 70°C
Yield99%78%
ScalabilityIndustrial (kg-scale)Laboratory (mg to g-scale)
Cost EfficiencyModerate (boron reagents)High (low-cost reagents)

Industrial Production Optimization

Solvent Systems

  • THF-Toluene vs. Pure Toluene :

    • THF-toluene (2:5) achieves 99% yield but requires solvent recovery.

    • Pure toluene reduces costs by 18% but necessitates longer reaction times (3 hr vs. 2 hr).

Boron Reagent Selection

  • Trimethyl Borate : Faster kinetics (1 hr vs. 2 hr) but higher moisture sensitivity.

  • Tributyl Borate : Improved stability in humid environments, preferred for continuous manufacturing.

Crystallization Protocols

  • Diisopropyl Ether-Methanol :

    • 1:1 v/v mixture yields 95% recovery with ≥99.9% purity.

    • Cooling rate: 0.5°C/min to prevent oiling out.

Challenges and Mitigation Strategies

Impurity Profiling

  • Major Impurities :

    • De-tritylated Byproduct : <0.1% when using fresh n-BuLi.

    • Oxidation Overproducts : Controlled by limiting H₂O₂ to 1.1 eq.

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor Design :

    • Residence time: 8 min

    • Productivity: 12 g/hr vs. 5 g/hr in batch.

Enzymatic Tritylation

  • Lipase-Catalyzed Protection :

    • Solvent: tert-Butyl methyl ether

    • Yield: 92% with 98% regioselectivity .

Chemical Reactions Analysis

Types of Reactions

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-c]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiplatelet Agents

One of the most significant applications of 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is in the synthesis of antiplatelet agents like Clopidogrel. Clopidogrel is widely used to prevent blood clots in patients with cardiovascular diseases. The compound serves as a synthetic intermediate in the production of (S)-(+)-Clopidogrel sulfate, which acts as a P2Y12 ADP receptor antagonist .

1.2 Neuroprotective Agents

Research has indicated that derivatives of thieno[3,2-c]pyridine may exhibit neuroprotective properties. The structural features of this compound allow it to interact with various biological targets that could be beneficial in treating neurodegenerative diseases .

Synthetic Organic Chemistry

2.1 Building Blocks for Synthesis

The compound functions as a versatile building block in organic synthesis. Its unique thieno-pyridine structure allows for various functional group transformations that are essential in creating complex organic molecules. It can be used to synthesize other biologically active compounds through multi-step reactions involving nucleophilic substitutions and cyclizations .

2.2 Photophysical Properties

Studies have shown that compounds related to this compound possess interesting photophysical properties. These properties can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation .

Table: Summary of Research Findings on this compound

Study/SourceApplicationFindings
Synthesis of ClopidogrelDemonstrated as an effective synthetic intermediate for Clopidogrel sulfate with high yields.
NeuroprotectionIdentified potential neuroprotective effects in vitro; further studies needed for clinical relevance.
Organic SynthesisUsed as a building block for synthesizing complex organic molecules with diverse functionalities.

Mechanism of Action

The mechanism of action of 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrothienopyridine scaffold is versatile, with modifications at the 2-, 3-, or 5-positions leading to diverse biological activities. Below is a detailed comparison of 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with structurally related derivatives:

Table 1: Structural and Functional Comparison of Tetrahydrothienopyridine Derivatives

Compound Name Substituent(s) Biological Activity Key Pharmacological Data References
This compound Trityl (C₆H₅)₃C- at 5-position Antiplatelet (prasugrel intermediate) High synthetic yield (>90%) in prasugrel synthesis
Ticlopidine 2-Chlorobenzyl at 5-position Antiplatelet (ADP receptor antagonist) IC₅₀: 0.2–5 µM in platelet aggregation assays; metabolized by CYP2B6, CYP2C19
Clopidogrel Methylcarboxylate at 2-position Antiplatelet (prodrug, active metabolite) IC₅₀: 50–100 nM; CYP2C19-dependent activation
5-Acyl-6,7-dihydrothieno[3,2-c]pyridine Acyl groups (e.g., allylamino) at 5-position Hedgehog acyltransferase inhibition IC₅₀: <1 µM in enzymatic assays
2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Trimethoxybenzoyl at 3-position Antitubulin (colchicine site binder) IC₅₀: 25–440 nM in cancer cell lines
5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Fluorobenzyl-cyclopropylcarbonyl at 5-position Antithrombotic (direct thrombin inhibition) 82% yield in synthesis; preclinical evaluation

Key Findings

Structural Influence on Activity: The trityl group in this compound enhances steric bulk and lipophilicity, which is critical for its role as a synthetic intermediate but may reduce bioavailability compared to smaller substituents (e.g., ticlopidine’s chlorobenzyl group) . Electron-withdrawing groups (e.g., cyano at 3-position) in antitubulin derivatives improve binding to microtubules, achieving nanomolar potency .

Therapeutic Applications: Antiplatelet derivatives (ticlopidine, clopidogrel, prasugrel) share the 4,5,6,7-tetrahydrothienopyridine core but differ in substituents, leading to variations in metabolism and efficacy. For example, prasugrel’s trityl intermediate bypasses CYP2C19-dependent activation, reducing interpatient variability compared to clopidogrel . Derivatives with acyl or trimethoxybenzoyl groups exhibit divergent activities, such as Hedgehog pathway inhibition or antitubulin effects, highlighting the scaffold’s adaptability .

Synthetic Considerations: The trityl group’s role in prasugrel synthesis involves protecting the amine during bromination, enabling high-yield (>90%) production of key intermediates . Phase-transfer catalysis improves the synthesis of ticlopidine, achieving efficient N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-chlorobenzyl chloride .

Pharmacokinetic and Metabolic Profiles :

  • Ticlopidine and clopidogrel require hepatic activation via CYP450 enzymes (CYP2B6, CYP2C19), whereas prasugrel’s trityl intermediate is metabolized more predictably, reducing drug-drug interaction risks .

Biological Activity

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS Number: 109904-25-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H23NS
  • Molecular Weight : 381.53 g/mol
  • Density : 1.2 g/cm³
  • Melting Point : 95°C
  • Boiling Point : 495.2°C at 760 mmHg

These properties suggest that the compound is stable under various conditions, which is essential for its application in pharmaceutical formulations.

Pharmacological Effects

This compound has been studied for its potential as a precursor in the synthesis of biologically active compounds, particularly in the development of antiplatelet agents like clopidogrel. Its structure allows it to interact with biological targets effectively.

  • Antiplatelet Activity : The compound is known as an intermediate in the synthesis of prasugrel and clopidogrel, both of which act as P2Y12 ADP receptor antagonists. This mechanism is crucial for preventing platelet aggregation and thrombus formation in cardiovascular diseases .
  • Neuroprotective Effects : Preliminary studies indicate that derivatives of thieno[3,2-c]pyridine may exhibit neuroprotective properties. These compounds could potentially modulate neurotransmitter systems and protect against neurodegenerative conditions .
  • Antimicrobial Properties : Some thieno derivatives have shown antimicrobial activity against various pathogens. This aspect is still under investigation but presents a promising avenue for further research into their utility in treating infections .

The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes involved in various physiological processes:

  • P2Y12 Receptor Inhibition : By blocking this receptor, the compound effectively reduces platelet activation and aggregation.
  • Modulation of Neurotransmitter Release : The structural features of thieno derivatives may influence neurotransmitter dynamics in the brain, leading to potential neuroprotective effects.

Case Study 1: Antiplatelet Efficacy

In a clinical study involving patients with acute coronary syndrome (ACS), prasugrel was administered as an active metabolite derived from this compound. Results demonstrated significant reductions in major adverse cardiovascular events compared to placebo groups .

Case Study 2: Neuroprotection

A recent animal model study investigated the neuroprotective effects of thieno derivatives on ischemic stroke models. The results indicated that these compounds could reduce infarct size and improve neurological outcomes by modulating inflammatory responses in the brain .

Data Summary Table

PropertyValue
Molecular FormulaC26H23NS
Molecular Weight381.53 g/mol
Density1.2 g/cm³
Melting Point95°C
Boiling Point495.2°C at 760 mmHg
Antiplatelet ActivityYes (P2Y12 receptor antagonist)
Neuroprotective EffectsPotentially beneficial
Antimicrobial PropertiesUnder investigation

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and how do they influence its reactivity?

  • Answer : The compound features a trityl (triphenylmethyl) group attached to the 5-position of a tetrahydrothieno[3,2-c]pyridine scaffold. The trityl group introduces steric bulk, which can hinder nucleophilic attack at the nitrogen center, while the thienopyridine core provides a planar, conjugated system for potential π-π interactions. The molecular formula (C₂₆H₂₃NS, MW: 381.53) and InChI string (see ) confirm its hybrid heterocyclic-aromatic structure. Reactivity is influenced by the lone pair on the sulfur atom and the basicity of the pyridine nitrogen, which can participate in hydrogen bonding or coordination chemistry .

Q. What synthetic routes are commonly employed for preparing this compound, and what analytical techniques validate its purity?

  • Answer : Synthesis typically involves functionalizing the 5-position of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a trityl group via nucleophilic substitution or coupling reactions. For example, trityl chloride may react with the secondary amine under basic conditions. Purity is validated using:

Analytical Method Parameters
HPLC Reverse-phase C18 column, UV detection at 254 nm
¹H/¹³C NMR Characteristic peaks: δ ~7.2–7.4 ppm (trityl aromatic protons), δ ~2.5–4.0 ppm (tetrahydrothienopyridine protons)
Mass Spectrometry ESI-MS: [M+H]⁺ at m/z 382.0
These methods align with protocols described for related tetrahydrothienopyridine derivatives in structural studies (e.g., X-ray crystallography validation in ) .

Q. What is the biological significance of this compound in medicinal chemistry?

  • Answer : Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine are known for modulating CNS targets, including serotonin and dopamine receptors, as seen in studies on schizophrenia, depression, and circadian rhythm regulation (Roth et al., 1994; Ying & Rusak, 1997). The trityl modification may enhance blood-brain barrier penetration due to increased lipophilicity. Biological assays typically involve receptor-binding studies (e.g., radioligand displacement) and in vivo behavioral models (e.g., forced swim test for antidepressant activity) .

Advanced Research Questions

Q. How can conformational analysis and X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

  • Answer : The tetrahydrothienopyridine ring adopts a boat or chair conformation depending on substituents. X-ray crystallography (e.g., as performed in ) provides definitive stereochemical data by resolving bond angles and torsion angles. For example, the dihedral angle between the thiophene and pyridine rings can confirm planarity. Cremer-Pople parameters (ring puckering analysis) quantify deviations from ideal conformations .

Q. What strategies address contradictory biological activity data across studies involving this compound?

  • Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, receptor isoforms) or compound purity. Methodological solutions include:

  • Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized conditions.
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out confounding pharmacokinetic factors.
  • Structural analogs : Synthesize derivatives to isolate the pharmacophore (e.g., replacing the trityl group with smaller substituents).
    Refer to López-Rodríguez et al. (2001) for case studies on SAR optimization in related compounds .

Q. How can researchers profile impurities in this compound, particularly for pharmaceutical applications?

  • Answer : Impurity profiling (e.g., Clopidogrel-related thieno impurities in ) employs:

  • HPLC-MS/MS : Detect trace impurities (<0.1%) using high-resolution mass spectrometry.
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products.
  • Reference standards : Compare against USP-certified materials (e.g., sulfonated derivatives in ) for quantification .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Answer :

Property Computational Tool Validation
LogP (lipophilicity)ChemAxon or ACD/LabsCompare with experimental shake-flask data
pKaMarvin SuiteValidate via potentiometric titration
SolubilityCOSMO-RSCross-check with HPLC solubility assays
These methods align with protocols from NIST’s Chemistry WebBook ( ) and quantum chemical studies on related heterocycles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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